molecular formula C11H7ClN2O B3047963 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- CAS No. 150617-68-8

3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-

Cat. No.: B3047963
CAS No.: 150617-68-8
M. Wt: 218.64 g/mol
InChI Key: QWNQPEVIEDNHKA-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by its chloro, methyl, and nitrile functional groups, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Contemporary synthetic routes may involve the use of palladium-catalyzed reactions or other transition metal-catalyzed processes to achieve higher yields and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure consistent product quality. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted quinolines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: Some quinoline derivatives are used in the development of drugs for treating malaria and other diseases. Industry: Quinoline compounds are used in the manufacture of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 4-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a chloro group.

  • 2-Methylquinoline: Similar but lacks the nitrile group.

  • Quinoline: The parent compound without any substituents.

Uniqueness: The presence of the chloro, methyl, and nitrile groups in 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- gives it distinct chemical and biological properties compared to its analogs. These groups influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-14-9-5-3-2-4-7(9)10(12)8(6-13)11(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQPEVIEDNHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382938
Record name 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150617-68-8
Record name 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Compound 2 (1.5 g, 5 mmol) in 20 mL phosphorus oxychloride was heated at 90° C. for 2 h. The solvent was evaporated under reduced pressure. The residue was suspended in ice water and neutralized by solid sodium bicarbonate. The solids formed were filtered, washed by water, and purified by flash chromatography eluting with 1% methanol in dichloromethane to yield 903 mg (82%) of white solids. M.P. 235° C. 1H NMR (DMSO-d6): 3.66 (s, 3H), 7.50 (t, J=7.7 Hz, 1H), 7.74 (d, J=8.6 Hz, 1H), 7.91 (t, J=8.7 Hz, 1H), 8.08 (d, J=7.6 Hz, 1H). EIMS m/z 219 (M+1), 241 (M+23). Anal. (C17H7ClN2O) C, H, N.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
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3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-
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3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-

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